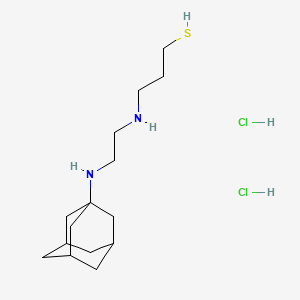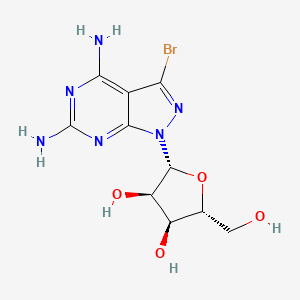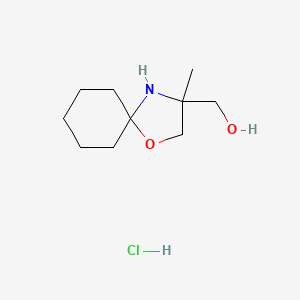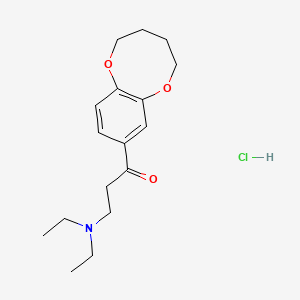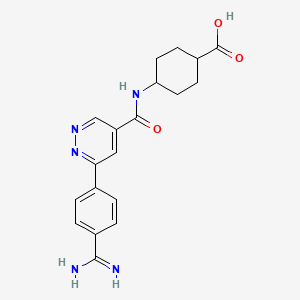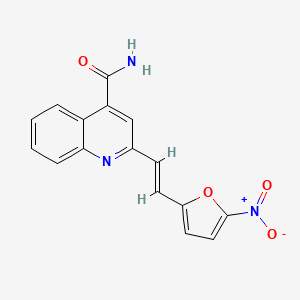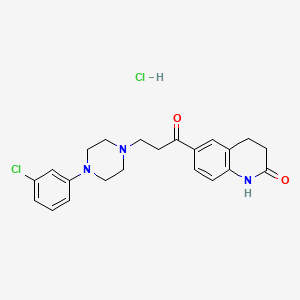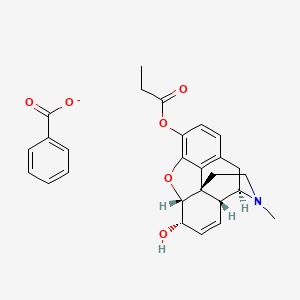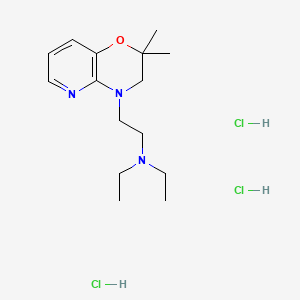
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrido-oxazine ring system and a diethylaminoethyl side chain. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, enhancing its solubility in water and making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the pyrido-oxazine ring system, followed by the introduction of the diethylaminoethyl side chain. The final step involves the conversion of the compound into its trihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylaminoethyl side chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may facilitate binding to receptors or enzymes, modulating their activity. The pyrido-oxazine ring system can interact with various biomolecules, influencing their function and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.
Meldrum’s acid: Known for its use in organic synthesis, particularly in forming carbon-carbon bonds.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is unique due to its specific combination of a pyrido-oxazine ring system and a diethylaminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
86979-85-3 |
|---|---|
Fórmula molecular |
C15H28Cl3N3O |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)-N,N-diethylethanamine;trihydrochloride |
InChI |
InChI=1S/C15H25N3O.3ClH/c1-5-17(6-2)10-11-18-12-15(3,4)19-13-8-7-9-16-14(13)18;;;/h7-9H,5-6,10-12H2,1-4H3;3*1H |
Clave InChI |
GUNGUYIKPSNYEV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1CC(OC2=C1N=CC=C2)(C)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


